Beta-Amyloid (1-12)

Amyloid Aggregation Thioflavin T Assay Alzheimer's Disease

This synthetic Beta-Amyloid (1-12) fragment (DAEFRHDSGYEV, MW 1424.5 Da) is the definitive non-aggregating N-terminal Aβ peptide for Alzheimer's research. Unlike aggregation-prone Aβ1-42, this hydrophilic fragment remains monomeric and non-toxic in solution, eliminating self-association artifacts in Thioflavin T kinetic assays, size-exclusion chromatography, and immunoassay calibration. It serves as the immunogen for N-terminal-specific monoclonal antibodies such as BAM-10 and provides the minimal B-cell epitope for vaccine development without the T-cell epitopes linked to adverse events. Stable isotope-labeled versions are essential internal standards for LC-MS/MS quantification of Aβ peptides in CSF and plasma. Procure this precisely characterized fragment to ensure lot-to-lot consistency across your antibody production, biomarker analysis, and mechanistic studies.

Molecular Formula
Molecular Weight 1424.5
Cat. No. B1578812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-12)
Molecular Weight1424.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-12) Procurement Guide: What Defines This N-Terminal Fragment


Beta-Amyloid (1-12), with the sequence DAEFRHDSGYEV (molecular weight 1424.5 Da), is a synthetic N-terminal fragment of the Alzheimer's amyloid-β peptide [1]. Unlike the aggregation-prone full-length isoforms (Aβ1-40, Aβ1-42), this short, hydrophilic fragment predominantly adopts a random coil conformation in aqueous solution and lacks the central hydrophobic core (KLVFF, residues 16–20) and C-terminal region critical for fibril formation [2]. Its structural simplicity, high synthetic accessibility, and well-defined immunological epitope make it a precise tool for antibody generation, immunoassay calibration, and mechanistic studies where the confounding variable of self-association must be eliminated [1].

Why Full-Length or Mid-Domain Amyloid Beta Peptides Cannot Replace Aβ(1-12)


Generic substitution among Aβ fragments is invalid because aggregation propensity, neurotoxicity, and immunoreactivity are highly sequence-dependent. The N-terminal residues 1–16 do not independently drive aggregation; rather, the hydrophobic C-terminus, particularly residues 17–21, 25–35, and 41–42, is the main region responsible for both aggregation and neurotoxicity [1]. Consequently, Aβ(1-12) remains monomeric and non-toxic under conditions where Aβ(1-42) rapidly oligomerizes. Its distinct conformational preferences—random coil versus the β-sheet of full-length peptides—directly impact experimental outcomes in binding, inhibition, and immunological assays. Procuring the correct fragment is essential: a mid-domain peptide such as Aβ(12-28) or Aβ(25-35) will exhibit fundamentally different aggregation kinetics, metal-binding properties, and antibody cross-reactivity .

Quantitative Differentiation Guide for Beta-Amyloid (1-12) Selection


Aβ(1-12) Lacks Intrinsic Fibrillogenic Aggregation Propensity vs. Full-Length Aβ(1-40/1-42)

Aβ(1-12) is employed as a non-aggregating control in fibrillogenesis experiments due to its absence of the central hydrophobic core (KLVFF) and C-terminal sequences essential for β-sheet stacking. In head-to-head studies, fluorescently labeled FAM-Aβ(1-12) does not form SDS-stable oligomers, in stark contrast to full-length Aβ(1-42) which forms a characteristic ladder of oligomeric bands [1]. This demonstrates its utility as a negative control where no self-assembly signal is desired.

Amyloid Aggregation Thioflavin T Assay Alzheimer's Disease

Aβ(1-12) N-Terminal Epitope Specificity: Residues 1-12 vs. Central Domain 15-30 as a Basis for Antibody Selection

Epitope specificity is a critical decision point in immunoassay development. An anti-Aβ(1-40) polyclonal antibody raised against the central domain (aa 15-30) shows no blocking activity when pre-incubated with the Aβ(1-12) peptide, whereas pre-incubation with the immunogen Aβ(1-40) or with C-terminal fragments (aa 14-35, aa 15-28, aa 17-30) effectively blocks reactivity . This definitively maps the epitope outside the N-terminal 12 residues and confirms the orthogonality of N-terminal versus mid-domain-specific antibodies. In addition, the monoclonal antibody BAM-10, raised against Aβ(1-12), specifically recognizes the N-terminus and has been used in ELISA and immunohistochemistry to detect full-length Aβ .

Epitope Mapping ELISA Antibody Specificity

Synthetic Purity and Solubility: Aβ(1-12) is Achievable at ≥95% HPLC Purity vs. Challenging Purification of Full-Length Peptides

The short length (12 residues) and non-aggregating nature of Aβ(1-12) enables routine synthesis and purification to high homogeneity. Commercially available Aβ(1-12) is routinely ≥95% pure as assessed by analytical HPLC [1]. This is a significant practical advantage over full-length Aβ(1-42), which is notoriously difficult to purify due to its aggregation during synthesis and purification steps. Aβ(1-12) also has well-defined solubility characteristics, with stocks typically prepared at 10 mM in DMSO [2], providing consistent solution handling and minimizing batch-to-batch variability in downstream assays.

Peptide Synthesis HPLC Purity Solubility

Aβ(1-12) as a Calibration Standard in Mass Spectrometry: Defined MW 1424.5 Da vs. Heterogeneous Full-Length Proteoforms

Aβ peptides exist in biological samples as a complex mixture of N- and C-terminally truncated proteoforms, complicating MS-based quantification. The defined mass of 1424.5 Da for Aβ(1-12) makes it an ideal component in standard peptide mixtures for calibrating LC-MS/MS assays. Its presence has been confirmed in CSF, and it serves as a reference point in spectral libraries used to identify truncated Aβ species [1]. Unlike Aβ(1-40) and Aβ(1-42), which can exist in multiple oxidation and aggregation states, the single defined mass of Aβ(1-12) provides an unambiguous calibration point.

Mass Spectrometry Internal Standard Biomarker Quantification

Vaccine Design: Aβ(1-12) as an Immunogen to Specifically Target the B-Cell Epitope Without T-Cell Autoimmunity Risk

The Lu AF20513 active vaccine was engineered by interspersing three repeats of the first 12 amino acids of Aβ with sequences from tetanus toxin to stimulate a robust, specific anti-Aβ antibody response while avoiding harmful T-cell autoreactivity [1]. This design leverages the fact that Aβ(1-12) contains the B-cell epitope but not the T-cell epitopes located in the mid-domain (aa 16-33). In contrast, the earlier AN1792 vaccine, which used full-length Aβ(1-42), caused meningoencephalitis in a subset of patients due to T-cell infiltration, highlighting the safety advantage conferred by the minimal N-terminal fragment [2].

Alzheimer's Vaccine Immunotherapy B-cell Epitope

N-Terminal Fragments (1-16 Region) Exhibit Low Intrinsic Neurotoxicity vs. C-Terminal Fragments

Systematic truncation studies demonstrate that neurotoxicity and aggregation are primarily driven by the C-terminal region. Deleting the N-terminal region (residues 1–16) does not substantially reduce toxicity, whereas deletion of C-terminal segments (e.g., 17–21, 25–35) does [1]. In vivo Drosophila models confirm that C-terminal truncation to Aβ(1-38) renders the peptide non-toxic, supporting a class-level conclusion that N-terminal fragments including Aβ(1-12) are also non-toxic, as they lack all critical toxic domains [2].

Neurotoxicity Sequence-Activity Relationship Primary Neuronal Culture

Optimal Research and Industrial Use Cases for Beta-Amyloid (1-12)


Negative Control in Aβ Aggregation and Fibrillogenesis Assays

Given its inability to form fibrils under standard ThT or SDS-PAGE conditions, Aβ(1-12) is the ideal negative control for Thioflavin T kinetic assays to ensure that observed fluorescence increases are due to full-length peptide aggregation and not buffer or compound artifacts [1]. It also serves as a monomeric calibrant for size-exclusion chromatography (SEC) to establish the monomer retention volume.

Standard Antigen for Anti-Aβ Antibody Production, Purification, and ELISA Development

Aβ(1-12) is the defined immunogen for N-terminal-specific monoclonal antibodies such as BAM-10 [1]. Its use as an affinity chromatography ligand enables purification of N-terminal-specific antibodies from polyclonal sera, ensuring lot-to-lot consistency for immunohistochemistry and sandwich ELISA assays .

Vaccine Antigen Design and Safety Screening

For translational research groups developing active immunotherapies, Aβ(1-12) provides the minimal B-cell epitope sequence without the T-cell epitopes associated with adverse events. It is a starting point for designing multi-epitope vaccines [1] and for screening patient sera for pre-existing N-terminal-specific antibody titers.

Mass Spectrometry Calibration Standard for Aβ Proteoform Quantification

Stable isotope-labeled versions of Aβ(1-12) are spiked into CSF or plasma samples as internal standards for LC-MS/MS quantification of Aβ peptides. Its defined mass and retention time improve assay precision and accuracy [1]. It is particularly useful in calibrating mass spectrometers for high-throughput clinical biomarker analysis.

Quote Request

Request a Quote for Beta-Amyloid (1-12)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.